1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide involves multiple steps. One common method includes the cyanoacetylation of amines, followed by cyclization reactions to form the thiophene ring. The piperidine ring is then introduced through a series of substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring. .
Comparison with Similar Compounds
Similar compounds include other thiophene and piperidine derivatives. For example:
Thiophene derivatives: These compounds share the thiophene ring structure and are known for their electronic properties.
Piperidine derivatives: These compounds share the piperidine ring and are often used in pharmaceuticals. 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-4-6-16(7-5-13)19-14(2)27-21(18(19)12-22)23-20(26)17-8-10-24(11-9-17)15(3)25/h4-7,17H,8-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWAOWMBVAXTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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